molecular formula C63H70O7 B043631 p-Ethylcalix[7]arene CAS No. 122002-00-0

p-Ethylcalix[7]arene

Cat. No.: B043631
CAS No.: 122002-00-0
M. Wt: 939.2 g/mol
InChI Key: KSIOLCZRPFHBDG-UHFFFAOYSA-N
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Description

p-Ethylcalix7arene is a member of the calixarene family, which are macrocyclic compounds composed of phenolic units linked by methylene bridges. These compounds are known for their ability to form host-guest complexes, making them valuable in various fields of chemistry and material science. The “p-ethyl” prefix indicates the presence of an ethyl group attached to the para position of the phenolic units.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-ethylcalix7arene typically involves the condensation of p-ethylphenol with formaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridges between the phenolic units. The reaction mixture is heated to promote the cyclization process, resulting in the formation of the macrocyclic structure .

Industrial Production Methods: Industrial production of p-ethylcalix7arene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: p-Ethylcalix7arene undergoes various chemical reactions, including:

  • Oxidation: The phenolic units can be oxidized to form quinones.
  • Reduction: Reduction reactions can convert quinones back to phenols.
  • Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenolic rings.
Common Reagents and Conditions::

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of p-ethylcalix7arene can yield p-ethylquinone derivatives, while substitution reactions can introduce various functional groups onto the phenolic rings .

Mechanism of Action

The mechanism of action of p-ethylcalix7arene involves its ability to form host-guest complexes through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions. These interactions enable the compound to encapsulate guest molecules, thereby altering their chemical and physical properties. The molecular targets and pathways involved depend on the specific guest molecules and the context of the application .

Comparison with Similar Compounds

Similar Compounds::

  • p-tert-Butylcalix7arene
  • p-Phenylcalix7arene
  • p-Methylcalix7arene

Comparison: p-Ethylcalix7arene is unique due to the presence of the ethyl group, which influences its solubility, binding properties, and overall molecular conformation. Compared to p-tert-butylcalix7arene, p-ethylcalix7arene has a smaller substituent, which can lead to different host-guest interaction dynamics. The presence of different substituents in similar compounds allows for fine-tuning of their chemical properties and applications .

Properties

IUPAC Name

5,11,17,23,29,35,41-heptaethyloctacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(42),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27(45),28,30,33(44),34,36,39(43),40-henicosaene-43,44,45,46,47,48,49-heptol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H70O7/c1-8-36-15-43-29-45-17-37(9-2)19-47(58(45)65)31-49-21-39(11-4)23-51(60(49)67)33-53-25-41(13-6)27-55(62(53)69)35-56-28-42(14-7)26-54(63(56)70)34-52-24-40(12-5)22-50(61(52)68)32-48-20-38(10-3)18-46(59(48)66)30-44(16-36)57(43)64/h15-28,64-70H,8-14,29-35H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIOLCZRPFHBDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)CC)CC7=C(C(=CC(=C7)CC)CC8=C(C(=CC(=C8)CC)C2)O)O)O)CC)CC)CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H70O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101098108
Record name 5,11,17,23,29,35,41-Heptaethyloctacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(43),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27,29,31(45),33,35,37(44),39,41-heneicosaene-43,44,45,46,47,48,49-heptol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101098108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

939.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122002-00-0
Record name 5,11,17,23,29,35,41-Heptaethyloctacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(43),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27,29,31(45),33,35,37(44),39,41-heneicosaene-43,44,45,46,47,48,49-heptol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122002-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,11,17,23,29,35,41-Heptaethyloctacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(43),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27,29,31(45),33,35,37(44),39,41-heneicosaene-43,44,45,46,47,48,49-heptol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101098108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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